molecular formula C9H9Cl2N3O2 B15292518 N-Hydroxy Guanfacine

N-Hydroxy Guanfacine

Cat. No.: B15292518
M. Wt: 262.09 g/mol
InChI Key: VQRVNLJQBDMQHF-UHFFFAOYSA-N
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Description

N-Hydroxy Guanfacine is a derivative of Guanfacine, a centrally acting α2-adrenoceptor agonist used primarily for hypertension and attention-deficit/hyperactivity disorder (ADHD) . This modification may alter its pharmacokinetic (PK) properties, receptor binding affinity, and therapeutic applications.

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-[(Z)-(hydroxyhydrazinylidene)methyl]acetamide

InChI

InChI=1S/C9H9Cl2N3O2/c10-7-2-1-3-8(11)6(7)4-9(15)12-5-13-14-16/h1-3,5,14,16H,4H2,(H,12,13,15)

InChI Key

VQRVNLJQBDMQHF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N/C=N\NO)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC=NNO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Guanfacine typically involves the hydroxylation of Guanfacine. One common method starts with Guanfacine hydrochloride, which is dissolved in a suitable solvent such as methanol. The hydroxylation reaction is then carried out using a hydroxylating agent like hydrogen peroxide or a peracid under controlled conditions. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the selective formation of the N-hydroxy derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Conjugation Reactions

Following hydroxylation, 3-hydroxyguanfacine is further metabolized via:

  • Glucuronidation : Addition of a glucuronic acid group (+176 Da), forming metabolites like M2, M4, M5, M7, and M8 .

  • Sulfation : Addition of a sulfate group (+96 Da), yielding metabolite M3 .

These conjugated metabolites are pharmacologically inactive and account for the majority of guanfacine’s metabolic clearance .

Chromatographic and Mass Spectrometric Data

MetaboliteRetention Time (min)Molecular Formula [M+H]+Mass Shift (Da)Key Fragment Ions (m/z)
Guanfacine22.4C₉H₁₀Cl₂N₃O159, 204, 229, 246
3-Hydroxyguanfacine16.0C₉H₁₀Cl₂N₃O₂+16175, 220, 245, 262
M1 (Dioxidation)3.7–4.0C₉H₁₂Cl₂N₃O₃+34175, 220, 245, 262, 280
M3 (Sulfate)13.3–13.4C₉H₁₀Cl₂N₃O₅S+96175, 220, 245, 262, 342
M2 (Glucuronide)10.6–10.8C₁₅H₁₈Cl₂N₃O₈+192175, 220, 245, 262, 438

Fragmentation Patterns

  • 3-Hydroxyguanfacine :

    • MS²: m/z 220 (loss of guanidine group) → MS³: m/z 175 (2,6-dichloro-3-hydroxybenzyl cation) .

  • Guanfacine :

    • MS²: m/z 204 (guanidine loss) → MS³: m/z 159 (2,6-dichlorobenzyl cation) .

Enzymatic and Redox Dynamics

  • CYP3A4 Role : This enzyme exclusively catalyzes the hydroxylation step, with no involvement of other CYP isoforms .

  • Reduction in Rabbits : Rabbit microsomes uniquely reduce N-hydroxyguanfacine back to guanfacine via NADPH-dependent mechanisms .

Stability and Detection

  • Plasma vs. Urine : 3-Hydroxyguanfacine is detected in both plasma and urine, but its glucuronides dominate plasma metabolites .

  • Analytical Methods :

    • HPLC : Used to isolate metabolites with a retention time of 16.0 min for 3-hydroxyguanfacine .

    • LC-MS/MS : MRM transitions at m/z 246→159 (guanfacine) and m/z 262→175 (3-hydroxyguanfacine) .

Scientific Research Applications

N-Hydroxy Guanfacine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and hypertension.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

N-Hydroxy Guanfacine exerts its effects primarily through the activation of alpha-2A adrenergic receptors. This activation leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The compound also influences neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects in conditions like ADHD and hypertension.

Comparison with Similar Compounds

Guanfacine Hydrochloride

Structural and Pharmacological Profile

  • Chemical Formula : C₉H₁₀Cl₃N₃O (molecular weight: 282.55 g/mol) .
  • Mechanism: Selective α2A-adrenoceptor agonist, reducing sympathetic outflow and blood pressure via central action .
  • PK Properties :
    • Solubility: ~10 mg/mL in water at 25°C .
    • Half-life: ~17 hours, enabling once-daily dosing .
  • Therapeutic Use : Effective in hypertension and ADHD, with fewer side effects (e.g., sedation, dry mouth) compared to clonidine .

Key Differences from N-Hydroxy Guanfacine

  • The absence of the hydroxyl group in Guanfacine HCl may confer greater stability at neutral pH .
  • Guanfacine HCl has established clinical efficacy, whereas this compound’s therapeutic role remains uncharacterized .

3-Hydroxy Guanfacine

Structural and Functional Profile

  • Chemical Formula : C₉H₉Cl₂N₃O₂ (molecular weight: 262.1 g/mol) .
  • Positional Isomerism : Features a hydroxyl group at the 3-position on the aromatic ring, distinct from this compound’s amidine modification .
  • Applications : Primarily used as a reference standard in analytical method validation and quality control for Guanfacine production .

Comparison with this compound

  • Utility: 3-Hydroxy Guanfacine is non-hazardous (WGK Germany Class 3), while this compound’s safety profile is undocumented .

Other N-Hydroxy Compounds (e.g., N-Hydroxyphthalimide, NHPI)

Functional Context

  • Chemical Role: NHPI and related N-hydroxy compounds act as organoradical catalysts in oxidative functionalization reactions, such as cross-dehydrogenative C–O coupling .
  • Reactivity : Electron-withdrawing groups enhance the stability and catalytic efficiency of N-oxyl radicals derived from N-hydroxy precursors .

Contrast with this compound

  • Application : NHPI is used in synthetic chemistry, whereas this compound’s applications (if any) are likely pharmacological .
  • Structure: this compound’s α2-adrenoceptor-targeting structure differs fundamentally from NHPI’s phthalimide backbone .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group
Guanfacine HCl C₉H₁₀Cl₃N₃O 282.55 29110-48-3 Amidine hydrochloride
3-Hydroxy Guanfacine C₉H₉Cl₂N₃O₂ 262.10 78197-84-9 3-Hydroxyphenyl
This compound* Not fully characterized ~278–298 (estimated) Not available N-Hydroxyamidine

*Estimated based on parent compound .

Table 2: Pharmacological and Application Comparison

Compound Therapeutic Use Primary Mechanism Key Advantages/Limitations
Guanfacine HCl Hypertension, ADHD α2A-adrenoceptor agonism Long half-life, fewer side effects vs. clonidine
3-Hydroxy Guanfacine Analytical reference N/A Non-hazardous, QC applications
This compound Undocumented Hypothesized metabolite Unknown efficacy and safety

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